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Compound of Interest

4-Phenyl-1,3-thiazole-2-
Compound Name:
carbaldehyde

Cat. No.: B1351833

A comprehensive guide to the spectroscopic characterization of 4-phenyl-1,3-thiazole-2-
carbaldehyde and its derivatives, offering a comparative analysis of key analytical techniques
for researchers, scientists, and professionals in drug development.

Introduction

4-Phenyl-1,3-thiazole-2-carbaldehyde and its derivatives are a class of heterocyclic
compounds of significant interest in medicinal chemistry and material science.[1][2] The
thiazole ring is a prevalent scaffold in many medicinally important compounds, and the phenyl
and carbaldehyde functionalities serve as versatile handles for synthesizing a wide array of
more complex molecules.[1][3] These derivatives have been investigated for their potential as
antimicrobial, anti-inflammatory, and antifungal agents.[1] Accurate structural elucidation and
characterization are paramount for understanding their structure-activity relationships. This
guide provides a comparative overview of standard spectroscopic techniques used to
characterize these compounds, supported by experimental data and detailed protocols.

Spectroscopic Characterization Methods

A multi-spectroscopic approach is typically employed for the unambiguous characterization of
4-phenyl-1,3-thiazole-2-carbaldehyde derivatives. The primary techniques include Nuclear
Magnetic Resonance (NMR) spectroscopy (*H and *3C), Infrared (IR) Spectroscopy, Mass
Spectrometry (MS), and UV-Vis Spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of
organic compounds in solution. It provides information about the chemical environment,

connectivity, and spatial arrangement of atoms.

1H NMR Spectroscopy

Proton NMR (*H NMR) provides information on the number of different types of protons and
their chemical environments. For 4-phenyl-1,3-thiazole-2-carbaldehyde, the key diagnostic
signals are the aldehyde proton, the thiazole ring proton, and the protons of the phenyl group.

Data Presentation: *H NMR of 4-Phenyl-1,3-thiazole-2-carbaldehyde and Derivatives
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Chemical Shift (5, o General
Proton Type Multiplicity .
ppm) Interpretation
Highly deshielded

proton characteristic
of an aldehyde group.
Its downfield shift is

Aldehyde (-CHO) 9.8 - 10.2[1] Singlet (s) due to the electron-
withdrawing nature of
the carbonyl group
and magnetic

anisotropy.

Aromatic proton on
the thiazole ring. The
i ) specific chemical shift
Thiazole (C5-H) 7.5 -8.5[1][3] Singlet (s) )
can be influenced by
substituents on the

ring.

Aromatic protons of
the phenyl group. The
) splitting pattern
Phenyl (-CeHs) 7.3-8.0 Multiplet (m)
depends on the
substitution pattern of

the phenyl ring.

13C NMR Spectroscopy

Carbon-13 NMR (33C NMR) provides information about the carbon skeleton of the molecule.
Each unique carbon atom in the molecule gives a distinct signal.

Data Presentation: 133C NMR of 4-Phenyl-1,3-thiazole-2-carbaldehyde
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Carbon Type Chemical Shift (6, ppm)

General Interpretation

Aldehyde (C=0) 190 — 195[1]

Characteristic downfield signal
for an aldehyde carbonyl

carbon.

Thiazole (C2) 160 -170

Carbon atom of the thiazole
ring attached to the aldehyde
group and flanked by N and S

atoms.

Thiazole (C4) 150 - 160

Carbon atom of the thiazole

ring attached to the phenyl
group.

Thiazole (C5) 110 — 115[3]

Carbon atom of the thiazole

ring bearing a proton.

Phenyl (-CsHs) 125 — 140

Signals corresponding to the
carbon atoms of the phenyl

ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Data Presentation: Key IR Absorptions for 4-Phenyl-1,3-thiazole-2-carbaldehyde
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Vibrational
Mode

Functional
Group

Wavenumber
(cm™)

Intensity

General
Interpretation

Aldehyde C-H Stretch

~2830 and
~2720[4]

Medium

Two
characteristic
bands for the
aldehyde C-H
stretch, often
appearing near
the aliphatic C-H

stretching region.

Aromatic C-H Stretch

~3100[1]

Medium to Weak

C-H stretching
vibrations of the
phenyl and
thiazole rings,
typically
appearing above
3000 cm~1.[4]

Carbonyl (C=0) Stretch

1680 — 1700[1]

Strong

A very strong
and sharp
absorption band
characteristic of
the aldehyde
carbonyl group.
Conjugation with
the thiazole ring
shiftsitto a
slightly lower
wavenumber
compared to
saturated
aldehydes.[4]

Aromatic C=C Stretch

1400 - 1600[5]

Medium

Stretching
vibrations within
the phenyl and

thiazole rings.
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides information about the molecular weight and elemental composition of a

compound.

Data Presentation: Mass Spectrometry of 4-Phenyl-1,3-thiazole-2-carbaldehyde

lon Type m/z Value

General Interpretation

Molecular lon [M]* 189.02

Corresponds to the exact mass
of the parent compound
(C10H7NOS).[1]

Fragment lons Varies

Fragmentation patterns can
help confirm the structure.
Common fragments may arise
from the loss of CO, CHO, or

cleavage of the thiazole ring.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is

particularly useful for analyzing compounds with conjugated systems.

Data Presentation: UV-Vis Spectroscopy of Phenyl-Thiadiazole Derivatives

Derivative Type Amax (nm) General Interpretation
This absorption corresponds to
Tt — TU* electronic transitions
within the conjugated aromatic
Phenyl-Thiadiazole-Tetrazine ~296 system. The exact wavelength

and intensity depend on the
specific substituents and the

solvent used.[6]
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Experimental Protocols

Detailed methodologies for the key experiments are provided below.
1. NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
e Data Acquisition:

o For *H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-
noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an
internal standard.

o For 3C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum
to one peak per unique carbon. Longer acquisition times are often necessary due to the
low natural abundance of 13C.

2. IR Spectroscopy
e Sample Preparation:

o Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample
with dry KBr and pressing it into a thin, transparent disk.

o ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on
the ATR crystal.

¢ Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. Perform a
background scan prior to the sample scan.

3. Mass Spectrometry
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o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g.,
GC-MS or LC-MS). Electrospray ionization (ESI) is a common ionization technique for these
types of molecules.

o Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement for
molecular formula determination.

Mandatory Visualizations
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Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbaldehyde-derivatives-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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